1-Benzylquinolin-4(1H)-one
Overview
Description
This would typically include the IUPAC name, other names (if any), and a brief overview of the compound’s significance or uses.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Photophysical Properties and Nanoaggregates
1-Benzylquinolin-4(1H)-one derivatives exhibit unique photophysical properties. Srivastava et al. (2016) synthesized compounds based on 1,8-naphthalimide, including 1-Benzylquinolin-4(1H)-one derivatives, which form nanoaggregates in aqueous-DMF solution. These nanoaggregates showed aggregation-enhanced emission and were characterized using scanning electron and atomic force microscopy. The study also delved into their molecular and electronic behaviors using density functional theory calculations (Srivastava, Singh, & Mishra, 2016).
Synthesis of Enantiomerically Pure Quinolones
Harmata and Hong (2007) explored the synthesis of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which hold potential biological and pharmacological significance. The research utilized benzothiazines as templates for making these quinolones under mild conditions, highlighting their relevance in organic synthesis (Harmata & Hong, 2007).
Application in Nanocatalysis
Nikooei, Dekamin, and Valiey (2020) investigated the use of Benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a novel nanocatalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives. This study showed how such derivatives can be synthesized efficiently in aqueous media, underscoring the potential application of 1-Benzylquinolin-4(1H)-one in green chemistry and nanocatalysis (Nikooei, Dekamin, & Valiey, 2020).
Antitumor Agent Properties
Mukherjee et al. (2010) discussed the anticancer activities of substituted naphthalimides, including 1H-benz[de]isoquinoline-1,3-diones. They evaluated a series of N-(hydroxyalkyl) naphthalimides as antitumor agents, demonstrating their potential in this field. The study provides insights into the mechanisms by which these compounds induce cell cycle arrest and apoptosis in cancer cells (Mukherjee et al., 2010).
Fluorescent Probes and Imaging
Sun et al. (2018) developed a two-photon fluorescent probe based on 1,8-naphthalimide and sulfoxide, which is effective for detecting 1,4-dithiothreitol (DTT). This probe showcases the application of 1-Benzylquinolin-4(1H)-one derivatives in the field of biochemical sensing and imaging, with potential use in biomedical research (Sun, Xia, Huang, Gu, & Wang, 2018).
Cobalt Salt-Catalyzed Synthesis
Cheng, Chen, and Chuang (2017) explored an efficient method for synthesizing 4-substituted quinolin-2-(1H)-ones, involving cobalt(II)-catalyzed carbocyclization reactions. This study underlines the utility of 1-Benzylquinolin-4(1H)-one derivatives in organic synthesis, particularly in the context of developing novel synthetic methodologies (Cheng, Chen, & Chuang, 2017).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
1-benzylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16-10-11-17(12-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOJZDHUUHJSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531936 | |
Record name | 1-Benzylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylquinolin-4(1H)-one | |
CAS RN |
24220-92-6 | |
Record name | 1-(Phenylmethyl)-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24220-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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